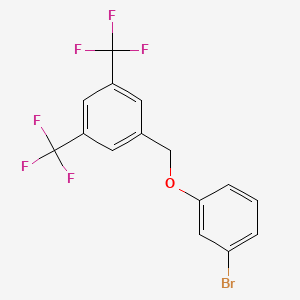

3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-bromophenoxy)methyl]-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrF6O/c16-12-2-1-3-13(7-12)23-8-9-4-10(14(17,18)19)6-11(5-9)15(20,21)22/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNADRPIQYHKCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373506 | |

| Record name | 3-(3,5-bis(trifluoromethyl)-benzyloxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-55-9 | |

| Record name | 3-(3,5-bis(trifluoromethyl)-benzyloxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene

Topic: Physicochemical properties of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Medicinal Chemists[1][2]

CAS: 845866-55-9 | Molecular Formula: C₁₅H₉BrF₆O[1][2][3][4]

Executive Summary

3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene is a specialized fluorinated ether intermediate used primarily in the synthesis of high-affinity Neurokinin-1 (NK1) receptor antagonists.[1][2] Structurally, it serves as a bifunctional scaffold: it provides a metabolically stable, lipophilic "anchor" via the 3,5-bis(trifluoromethyl)benzyl ether moiety, while the aryl bromide functionality acts as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details its physicochemical profile, synthesis protocols, and reactivity patterns for medicinal chemistry applications.[1]

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 1-Bromo-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]benzene |

| CAS Number | 845866-55-9 |

| Molecular Weight | 399.13 g/mol |

| SMILES | FC(F)(F)c1cc(COc2cccc(Br)c2)cc(c1)C(F)(F)F |

| Key Moieties | Aryl Bromide (Electrophile), Benzyl Ether (Linker), Bis-CF3 (Lipophilic) |

Structural Visualization

The molecule consists of two aromatic rings linked by an ether oxygen.[1] The "Left-Hand Side" (LHS) bears two electron-withdrawing trifluoromethyl groups, significantly increasing lipophilicity and metabolic stability.[1][2] The "Right-Hand Side" (RHS) contains a meta-positioned bromine atom, ready for functionalization.[1][2]

Figure 1: Structural segmentation of the molecule highlighting functional domains.[1][2]

Physicochemical Properties[1][2][3][6][7][8]

The presence of six fluorine atoms heavily influences the physical behavior of this molecule, rendering it highly hydrophobic and distinct from non-fluorinated analogs.[1]

Solid-State & Solution Properties[1][2]

| Property | Value (Predicted/Typical) | Experimental Context |

| Appearance | Low-melting solid or viscous oil | Ethers of this MW often exhibit depressed melting points compared to parent alcohols.[1][2] |

| Boiling Point | ~380–400°C (760 mmHg) | High boiling point due to molecular weight and pi-stacking interactions.[1][2] |

| LogP (Lipophilicity) | 5.4 – 5.8 | Critical: The two CF₃ groups add ~2.4 log units. Highly lipophilic; requires non-polar solvents (DCM, Hexanes) for extraction.[1] |

| Solubility (Water) | Negligible (< 1 µg/mL) | Practically insoluble in aqueous media.[1] |

| Solubility (Organic) | High | Soluble in DMSO, DMF, THF, Dichloromethane, Ethyl Acetate.[1] |

| pKa | N/A (Non-ionizable) | The ether linkage is neutral.[1] The molecule has no acidic/basic centers in this form.[1] |

Electronic Effects (Hammett)[1]

-

Ether Oxygen: Acts as a weak electron donor (+M effect) to the bromobenzene ring, slightly activating the para and ortho positions relative to itself, but the meta bromine is largely insulated from strong resonance effects.[1]

-

Trifluoromethyl Groups: Strong electron-withdrawing groups (EWG) on the benzyl ring reduce the electron density of the ether oxygen inductively, making the benzylic hydrogens slightly more acidic than in non-fluorinated benzyl ethers.[1]

Synthesis & Impurity Profiling[1][2]

The standard preparation utilizes a Williamson Ether Synthesis .[1] This route is preferred for its operational simplicity and high yield.[1]

Reaction Protocol (Standardized)

Reagents:

-

Electrophile: 3,5-Bis(trifluoromethyl)benzyl bromide [CAS: 32247-96-4][1][2][5]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Workflow:

-

Activation: Dissolve 3-bromophenol (1.0 equiv) in anhydrous DMF. Add

(1.5–2.0 equiv) and stir at RT for 30 mins to generate the phenoxide anion. -

Alkylation: Add 3,5-bis(trifluoromethyl)benzyl bromide (1.05 equiv) dropwise. The reaction is typically exothermic.[1]

-

Completion: Heat to 60°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1]

-

Workup: Dilute with water (precipitates salts).[1] Extract into Ethyl Acetate.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.[1]

-

Purification: Recrystallization from Hexanes/Ethanol or Silica Gel Chromatography.[1]

Impurity Profile

-

Impurity A (Hydrolysis): 3,5-Bis(trifluoromethyl)benzyl alcohol.[1] Formed if water is present in the solvent.[1]

-

Impurity B (Starting Material): Unreacted 3-bromophenol.[1][2] Removed via basic wash (NaOH).[1][6]

-

Impurity C (Bis-alkylation): Unlikely unless using dihydroxybenzenes, but trace oligomers can form if temperature is uncontrolled.[1]

Figure 2: Standard synthesis workflow via Williamson etherification.

Reactivity & Applications

The utility of CAS 845866-55-9 lies in its ability to transfer the privileged 3,5-bis(trifluoromethyl)phenyl motif into complex drug scaffolds.[1][2]

The Aryl Bromide "Handle"

The bromine atom at the 3-position is the primary site for diversification.[1][2]

-

Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryl systems.[1][2]

-

Catalyst:

or -

Utility: Extending the carbon skeleton.[1]

-

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.[1][2]

-

Relevance: Key for synthesizing NK1 antagonists where a nitrogen heterocycle is often attached to this position.[1]

-

-

Lithium-Halogen Exchange: Treatment with

-BuLi generates the aryl lithiate species, which can be quenched with electrophiles (e.g., aldehydes, ketones).[1]

Stability of the Ether Linkage

The benzyl ether linkage is generally stable to basic and nucleophilic conditions.[1] However, it is susceptible to:

-

Hydrogenolysis:

will cleave the benzyl group, regenerating the phenol.[1] This is not desired in the final drug but is a consideration during multi-step synthesis (avoid protecting groups that require hydrogenation for removal).[1] -

Strong Lewis Acids:

will cleave the ether.[1]

Medicinal Chemistry Relevance (NK1 Antagonists)

The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry (e.g., Aprepitant, Rolapitant).[1]

-

Metabolic Blockade: The CF3 groups block metabolic oxidation at the benzylic positions and the aromatic ring.[1]

-

Lipophilicity: Enhances CNS penetration (Blood-Brain Barrier crossing), which is essential for neurokinin receptor targets located in the central nervous system.[1]

Handling & Safety (HSE)[1]

| Hazard Class | Description | Precaution |

| Skin/Eye Irritant | Organobromides and fluorinated ethers can be irritating.[1][2] | Wear nitrile gloves and safety glasses.[1] |

| Environmental | Fluorinated compounds are persistent.[1] | Do not dispose of down the drain.[1] Use halogenated waste streams.[1] |

| Reactivity | Stable under ambient conditions.[1] | Incompatible with strong oxidizing agents.[1] |

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (

References

-

BLD Pharm. (n.d.).[1] Product Analysis: 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene (CAS 845866-55-9).[1][2][3][4][7] Retrieved from

-

GuideChem. (n.d.).[1] Chemical Properties and Supplier Data for Fluorinated Benzyl Bromides. Retrieved from

-

National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary for CAS 32247-96-4 (Precursor: 3,5-Bis(trifluoromethyl)benzyl bromide). Retrieved from [1]

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [1]

-

Google Patents. (2001).[1] Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene and derivatives (US6255545B1).[1][2][6] Retrieved from

Sources

- 1. 1-Bromo-3,5-bis(trifluoromethyl)benzene | C8H3BrF6 | CID 67602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 678164-30-2|4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3,5-双三氟甲基溴苄_MSDS_密度_熔点_CAS号【32247-96-4】_化源网 [chemsrc.com]

- 5. mychemfinder.wordpress.com [mychemfinder.wordpress.com]

- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 7. 845866-55-9|3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene|BLD Pharm [bldpharm.com]

The Strategic Utility of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Building Block of Strategic Importance

In the landscape of modern organic synthesis, particularly within medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene (CAS No. 845866-55-9) has emerged as a key intermediate of significant strategic value.[1] Its structure uniquely combines a versatile handle for cross-coupling reactions—the bromoarene moiety—with the sterically demanding and electronically distinct 3,5-bis(trifluoromethyl)benzyl ether group. This latter component is a well-recognized pharmacophore in a range of neurologically active compounds, most notably as a cornerstone in the architecture of Neurokinin-1 (NK1) receptor antagonists used in antiemetic therapies.[2][3]

The two trifluoromethyl (CF₃) groups confer unique properties, including increased metabolic stability, enhanced binding affinity through lipophilic and electrostatic interactions, and modulation of pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and strategic application of this building block, offering field-proven insights and detailed protocols for its use in the synthesis of advanced molecular targets.

Physicochemical Characteristics and Handling

While comprehensive experimental data for 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene is not extensively published, its identity is confirmed by its CAS number and molecular formula.[1] The properties of its precursors provide valuable context for its handling and reactivity.

Table 1: Physicochemical Properties of Core Precursors

| Property | 3,5-Bis(trifluoromethyl)bromobenzene | 3,5-Bis(trifluoromethyl)benzyl Bromide |

| CAS Number | 328-70-1[4] | 32247-96-4[5] |

| Molecular Formula | C₈H₃BrF₆[4] | C₉H₅BrF₆[5] |

| Molecular Weight | 293.01 g/mol [4] | 307.03 g/mol [5] |

| Appearance | Clear colorless to slightly yellow liquid[1][4] | Clear colorless to yellow-brown liquid |

| Melting Point | -16 °C[4] | 18 °C[6] |

| Boiling Point | 154 °C[4] | 136-140 °C at 14 mmHg[6] |

| Density | 1.699 g/mL at 25 °C[4] | 1.675 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.427[4] | n20/D 1.445[6] |

For the target compound, 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene:

Handling and Storage: Given the lachrymatory and corrosive nature of the benzyl bromide precursor, it is prudent to handle the title compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[2][7] Store the compound in a tightly sealed container in a cool, dry place.

Synthesis of the Building Block and its Precursors

The synthesis of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene is logically approached in a convergent manner, preparing the key precursors first and then coupling them in a final step. This strategy allows for purification at intermediate stages, ensuring high quality of the final building block.

Diagram 1: Overall Synthetic Strategy

This diagram illustrates the convergent synthesis plan, starting from commercially available materials to form the two key intermediates, which are then combined to yield the final product.

Caption: Convergent synthesis of the target building block.

Synthesis of Precursor A: 3,5-Bis(trifluoromethyl)bromobenzene

The most direct method for preparing this precursor is the electrophilic aromatic bromination of 1,3-bis(trifluoromethyl)benzene. The strong deactivating effect of the two CF₃ groups necessitates potent brominating conditions. A well-established and high-yielding process utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixture of sulfuric and acetic acid.[8] The inclusion of acetic acid increases the solubility of the organic starting material in the highly polar acidic medium, leading to improved yields and regioselectivity.[8]

Experimental Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene [4][8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and an addition funnel, add glacial acetic acid. Cool the flask to 15 °C in an ice/water bath.

-

Acid Mixture: Slowly add concentrated (96%) sulfuric acid to the acetic acid. An exotherm will be observed; allow the mixture to cool back to 25 °C.

-

Substrate Addition: Add 1,3-bis(trifluoromethyl)benzene to the acid mixture with vigorous stirring.

-

Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in portions over 5-10 minutes. The reaction is exothermic; maintain the internal temperature between 40-50 °C using the cooling bath.

-

Reaction Monitoring: Stir the multiphasic mixture vigorously at 45 °C. The reaction progress can be monitored by Gas Chromatography (GC) by taking a small aliquot, quenching it in water, extracting with a nonpolar solvent (e.g., cyclohexane), and analyzing the organic layer.

-

Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture and carefully pour it into a beaker of ice water with stirring.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel and allow the layers to separate. The dense, product-containing organic layer will be at the bottom.

-

Washing: Wash the organic layer sequentially with water, 5 M aqueous sodium hydroxide (to neutralize residual acids), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is often of sufficient purity (>97%) for subsequent steps.[8] If necessary, it can be further purified by vacuum distillation.[4]

Synthesis of Precursor B: 3,5-Bis(trifluoromethyl)benzyl Bromide

This precursor is typically prepared from 3,5-bis(trifluoromethyl)bromobenzene in a multi-step sequence involving Grignard reagent formation, formylation to the corresponding benzyl alcohol, and subsequent bromination.

Experimental Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide

This protocol is a composite of standard organic transformations.

-

Grignard Formation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings and a small crystal of iodine (to initiate). Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.

-

Formylation: Cool the resulting Grignard reagent to 0 °C and slowly add anhydrous paraformaldehyde or a stream of dry formaldehyde gas. Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis & Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzyl alcohol.

-

Bromination (Appel Reaction): Dissolve the crude benzyl alcohol in an anhydrous solvent like dichloromethane (DCM) or acetonitrile. Add triphenylphosphine (PPh₃) followed by carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). Stir at room temperature until TLC analysis indicates complete consumption of the starting alcohol.

-

Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3,5-bis(trifluoromethyl)benzyl bromide.[5][6]

Final Assembly: Synthesis of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene

The final step is a classic Williamson ether synthesis, an Sₙ2 reaction between the alkoxide of 3-bromophenol and the electrophilic 3,5-bis(trifluoromethyl)benzyl bromide. The choice of base and solvent is critical for ensuring high yield and minimizing side reactions. A moderately strong inorganic base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) are typically effective.

Experimental Protocol 3: Williamson Ether Synthesis

-

Reaction Setup: To a round-bottom flask, add 3-bromophenol, anhydrous potassium carbonate (a fine powder is preferred), and acetone or DMF.

-

Reagent Addition: Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide in the same solvent to the stirred suspension.

-

Reaction Conditions: Heat the mixture to reflux (for acetone) or ~60-80 °C (for DMF) and stir vigorously. Monitor the reaction by TLC or LC-MS until the 3-bromophenol is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with additional solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x). This removes any remaining inorganic salts and DMF.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene as a pure compound.

Application as a Core Building Block in Cross-Coupling Reactions

The primary utility of 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene lies in its aryl bromide functionality, which serves as a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of the entire benzyloxy moiety into complex target molecules. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations for this purpose.

Diagram 2: Application in Cross-Coupling Reactions

This diagram shows how the title compound can be used in two key types of palladium-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

Caption: Key cross-coupling applications of the building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, coupling an organoboron species with an organohalide. Using 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene as the aryl bromide allows for the construction of biaryl systems or the attachment of alkyl groups at the 3-position of the phenoxy ring. These transformations are critical for expanding the chemical space around the core scaffold in structure-activity relationship (SAR) studies.

Experimental Protocol 4: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere: Assemble an oven-dried flask with a condenser and magnetic stir bar. Purge the system with an inert gas (Argon or Nitrogen).

-

Reagent Loading: To the flask, add 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of the base is common.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting aryl bromide is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial step in the synthesis of many pharmaceuticals.[7] This reaction allows for the coupling of 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. This provides direct access to analogues of known NK1 receptor antagonists and other biologically active molecules. The choice of palladium catalyst, phosphine ligand, and base is highly dependent on the specific amine coupling partner and must often be optimized.

Experimental Protocol 5: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-1.5 eq.) to an oven-dried Schlenk tube or flask.

-

Reagent Loading: Add 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene (1.0 eq.) and the amine nucleophile (1.0-1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify by flash column chromatography to isolate the desired aryl amine.

Conclusion

3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene represents a highly valuable and strategically designed building block for organic synthesis. Its rational design incorporates a key pharmacophore for NK1 receptor antagonism with a versatile functional handle for palladium-catalyzed cross-coupling. The synthetic routes to this compound and its precursors are robust and scalable. By employing this intermediate, research and development scientists can streamline the synthesis of complex, high-value molecules, accelerating the discovery and development of new therapeutic agents. The detailed protocols provided herein serve as a practical guide for the effective utilization of this powerful synthetic tool.

References

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. (2021). Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Ikeura, Y., et al. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. PubMed. (1998). Available from: [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzyl bromide. Available from: [Link]

-

LookChem. Cas 328-70-1,3,5-Bis(trifluoromethyl)bromobenzene. Available from: [Link]

-

ChemSrc. 3,5-Bis(trifluoromethyl)bromobenzene | CAS#:328-70-1. Available from: [Link]

-

ChemBK. 3,5-bis(trifluoromethyl)benzyl bromide. (2024). Available from: [Link]

-

Oakwood Chemical. 3,5-Bis(trifluoromethyl)bromobenzene. Available from: [Link]

- Google Patents. US8133994B2 - Preparation of aprepitant.

-

Bionity. Aprepitant. Available from: [Link]

-

European Patent Office. EP 2817305 B1 - AN IMPROVED PROCESS FOR THE PREPARATION OF APREPITANT. (2013). Available from: [Link]

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Google Patents. WO2001094324A1 - Process for the synthesis of (2r, 2-alpha-r, 3a)-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)-1,4-oxazine.

Sources

- 1. 845866-55-9|3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. 3,5-Bis(trifluoromethyl)benzyl Bromide | LGC Standards [lgcstandards.com]

- 4. 3,5-Bis(trifluoromethyl)bromobenzene | 328-70-1 [chemicalbook.com]

- 5. 3,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene

Introduction & Strategic Significance

The Suzuki-Miyaura cross-coupling of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene (hereafter referred to as Compound 1 ) is a critical transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably in the synthetic pathway of Rolapitant .

The 3,5-bis(trifluoromethyl)benzyl ether moiety acts as a "privileged structure" in medicinal chemistry. It imparts high lipophilicity (

-

Solubility: The fluorous "tail" drastically reduces solubility in polar aqueous media often used in "green" Suzuki protocols.

-

Purification: The product often co-elutes with phosphine oxides or de-halogenated byproducts due to the "greasy" nature of the fluorinated benzyl group.

-

Electronic Effects: The meta-alkoxy substituent on the aryl bromide exerts a complex electronic influence—inductively withdrawing but mesomerically donating (though weakly at the meta position). This renders the C-Br bond moderately reactive, requiring robust catalytic systems to prevent homocoupling or protodehalogenation.

Mechanistic Insight & Catalyst Selection

The Electronic Landscape

Unlike electron-deficient aryl halides (e.g., 4-bromonitrobenzene) which undergo rapid oxidative addition, Compound 1 is an electron-neutral to slightly electron-rich system. The ether oxygen at the meta position provides inductive withdrawal (activating) but is counterbalanced by weak resonance donation.

Therefore, the catalyst system must possess electron-rich ligands to facilitate the oxidative addition step, yet be bulky enough to promote reductive elimination, especially if coupling with sterically demanding boronic acids (common in NK1 antagonist synthesis).

Reaction Workflow Diagram

Figure 1: Catalytic cycle highlighting the oxidative addition challenge for Compound 1.

Experimental Protocols

Protocol A: The "Robust" Method (Standard Screening)

Recommended for initial small-scale synthesis (100 mg - 5 g) where the boronic acid partner is unhindered.

Reagents:

-

Substrate: Compound 1 (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Why: The ferrocenyl ligand (dppf) is robust, resists oxidation better than PPh3, and has a large bite angle that favors reductive elimination.

-

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Why: Dioxane solubilizes the lipophilic fluorinated tail; water dissolves the inorganic base.

-

Step-by-Step:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add Compound 1, Boronic Acid, and K₂CO₃.

-

Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid. -

Solvent & Catalyst: Add degassed 1,4-Dioxane/Water mixture via syringe. Remove the septum briefly to add the Pd catalyst quickly (or add as a solution if automated), then reseal and purge once more.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Note: Compound 1 usually appears at high Rf due to the bis-CF3 group.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1][2][3]

Protocol B: The "High-Performance" Method (Sterically Hindered)

Recommended for coupling with ortho-substituted boronic acids or if Protocol A yields <50%.

Reagents:

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)

-

Why: Buchwald precatalysts generate the active Pd(0) species immediately. SPhos/XPhos are electron-rich, bulky ligands that accelerate oxidative addition of the electron-neutral bromide and facilitate coupling of hindered partners.

-

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

-

Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Step-by-Step:

-

Follow the degassing procedure in Protocol A strictly.

-

Heat at 60°C initially; ramp to 100°C if conversion is slow.

-

Optimization: If protodeboronation (loss of boronic acid) is observed, add the boronic acid in portions (e.g., 0.5 equiv every hour).

Optimization Matrix & Data Presentation

When scaling up, solvent choice is the primary variable due to the solubility profile of the bis(trifluoromethyl)benzyl group.

Table 1: Solvent System Impact on Yield (Model Reaction)

| Solvent System | Base | Temp (°C) | Solubility of Cmpd 1 | Reaction Rate | Est. Yield* | Comments |

| Dioxane / H₂O (4:1) | K₂CO₃ | 90 | Excellent | High | 85-95% | Standard. Best balance of solubility and polarity. |

| Toluene / H₂O (10:1) | K₃PO₄ | 100 | Excellent | Moderate | 80-90% | Good for very greasy boronic acids; cleaner phase separation. |

| Ethanol / H₂O (1:1) | Na₂CO₃ | 80 | Poor | Low | <40% | Avoid. Substrate oils out; poor mass transfer. |

| DMF (Anhydrous) | Cs₂CO₃ | 100 | Good | High | 60-75% | Risk of Pd-black formation; difficult workup (DMF removal). |

*Yields are estimates based on typical performance of electron-neutral aryl bromides in these systems.

Purification & Characterization Workflow

The presence of the 3,5-bis(trifluoromethyl) group creates a distinct "fluorine signature" useful for tracking the product, but it also makes the product "sticky" on silica.

Purification Strategy Diagram

Figure 2: Purification workflow emphasizing the removal of palladium residues.

Analytical Checkpoints (Self-Validation)

-

¹H NMR (CDCl₃): Look for the benzylic methylene singlet (

) around 5.10 – 5.20 ppm . This peak should remain intact. If it shifts or disappears, ether cleavage may have occurred (rare under Suzuki conditions). -

¹⁹F NMR: The two

groups usually appear as a sharp singlet around -63.0 ppm . This is an excellent handle for quantitative NMR (qNMR) to determine purity without an internal standard if the product is isolated. -

TLC: The product will likely be less polar than the boronic acid but potentially close to the starting bromide. Use a stain like PMA or KMnO4 if UV is insufficient, though the biaryl system is usually UV active.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Ensure strict inert atmosphere. |

| Protodeboronation | Boronic Acid Instability | Use a milder base (K₃PO₄ instead of Carbonate). Add Boronic acid in excess (1.5 - 2.0 equiv). |

| Homocoupling (Ar-Ar) | Oxygen Ingress | Degas solvents more thoroughly (sparge with Argon for 15 mins). |

| "Oiling Out" | Poor Solubility | Switch solvent to Toluene/Water or increase the organic ratio in Dioxane/Water. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Duffy, B. C., et al. (2015). Synthesis of Rolapitant (SCH 619734): A Potent, Selective, and Long-Acting Neurokinin-1 Receptor Antagonist. Journal of Medicinal Chemistry.

-

Patents referring to 3,5-bis(trifluoromethyl)

-

Process for the preparation of NK1 antagonists.[4] (Relevant synthetic pathways involving the specific ether intermediate).

-

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for using bulky phosphines like P(tBu)3 or PCy3 for difficult substrates).

Sources

Application Note: High-Throughput Derivatization of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene

Abstract

This guide details the strategic derivatization of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene (referred to herein as Scaffold A ). This building block contains a "privileged" pharmacophore—the 3,5-bis(trifluoromethyl)benzyl ether—known to enhance metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs) such as Aprepitant. The protocol focuses on utilizing the aryl bromide handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) to generate diverse libraries for biological screening against GPCR and kinase targets.

Introduction & Strategic Rationale

The Fluorine Effect in Medicinal Chemistry

The 3,5-bis(trifluoromethyl)benzyl moiety is a high-value motif in drug discovery. The six fluorine atoms create a bulky, electron-withdrawing, and lipophilic region that often occupies hydrophobic pockets in enzymes or receptors.

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the benzylic and ring positions.

-

Lipophilicity: This group significantly increases LogP, facilitating membrane permeability.

The Derivatization Strategy

Scaffold A possesses a specific structural logic:

-

The Anchor (Ar-Br): The reactive site for diversification.

-

The Linker (Ether): A stable spacer that provides rotational freedom.

-

The Tail (Bis-CF3): The hydrophobic anchor.

The following protocols describe the conversion of Scaffold A into biaryls (via Suzuki) and aryl amines (via Buchwald), maximizing chemical space coverage for SAR (Structure-Activity Relationship) studies.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

Caption: Divergent synthetic pathways for Scaffold A. The aryl bromide serves as the universal handle for C-C and C-N bond formation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of biaryl analogs for kinase selectivity profiling.

Mechanism: The electron-donating alkoxy group meta to the bromide slightly deactivates the ring toward oxidative addition compared to electron-deficient systems. Therefore, a robust catalyst system and elevated temperatures are required.

| Reagent | Equivalents | Role |

| Scaffold A | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.5 | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | Catalyst (Bidentate ligand prevents de-ligation) |

| K₂CO₃ (2M aq.) | 3.0 | Base (Activates boronic acid) |

| 1,4-Dioxane | N/A (0.2 M) | Solvent (Miscible with water) |

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or pressure tube with Scaffold A (1.0 equiv), the appropriate aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

-

Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons Pd(0) species, leading to homocoupling side products.

-

Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

-

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: The bis-CF3 group makes the product non-polar; start with 100% Hexanes.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of aniline derivatives for GPCR or Ion Channel screening.

Expert Insight: The bulky ether linkage in Scaffold A can create steric clash if the incoming amine is also bulky. We utilize XPhos , a dialkylbiaryl phosphine ligand, which promotes oxidative addition and reductive elimination in sterically demanding contexts.

| Reagent | Equivalents | Role |

| Scaffold A | 1.0 | Electrophile |

| Primary/Secondary Amine | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Palladium Source |

| XPhos | 0.08 (8 mol%) | Ligand (Sterically bulky, electron-rich) |

| NaOtBu | 1.5 | Strong Base |

| Toluene | N/A (0.1 M) | Non-polar Solvent |

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under Ar flow, mix Pd₂(dba)₃ and XPhos in toluene and stir for 10 mins at RT to generate the active catalytic species (L-Pd-0).

-

Addition: Add Scaffold A , the amine, and NaOtBu to the reaction vessel.

-

Reaction: Heat to 100°C for 16 hours.

-

Filtration: Cool to RT and filter through a Celite pad to remove palladium black and insoluble salts.

-

Purification: The products are often basic. Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent streaking.

Purification & Quality Control (QC)

Handling High Lipophilicity

The 3,5-bis(trifluoromethyl) group renders these compounds extremely lipophilic (LogP > 5).

-

Chromatography Warning: In Reverse-Phase HPLC (C18), these compounds may stick to the column or elute only at 95-100% Acetonitrile/Methanol.

-

Recommendation: Use a C8 column or Phenyl-Hexyl column for better peak shape.

-

Solubility: Dissolve samples in DMSO or THF for biological assays. Avoid pure water as precipitation will occur immediately.

QC Criteria for Screening

Before releasing compounds to the screening deck, ensure:

-

Purity: >95% by LC-MS (UV 254 nm).

-

Identity: ¹H NMR must show the characteristic "triplet" (approx. 7.9 ppm) and "singlet" (approx. 7.8 ppm) of the bis-CF3 phenyl ring, and the singlet (approx. 5.2 ppm) of the benzylic CH₂.

-

¹⁹F NMR: A useful diagnostic tool. The -CF₃ groups appear as a strong singlet around -63 ppm.

Biological Screening Context

Target Classes:

-

NK1 Receptor Antagonists: The 3,5-bis(trifluoromethyl)benzyl ether is a pharmacophore mimic of the Substance P antagonist Aprepitant.

-

CETP Inhibitors: Lipophilic benzyl ethers are common in cholesteryl ester transfer protein inhibitors.

Assay Interference: Due to high lipophilicity, these compounds are prone to non-specific binding to plastic microplates.

-

Mitigation: Use low-binding plates (e.g., polypropylene) and include 0.01% Triton X-100 or Tween-20 in the assay buffer.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Suzuki) | Protodeboronation of boronic acid | Switch base to CsF or K₃PO₄; reduce water content. |

| No Reaction (Buchwald) | Catalyst poisoning or inactive Pd | Use fresh NaOtBu (hygroscopic); ensure rigorous degassing. |

| Product "Smearing" on TLC | Product is basic or acid-sensitive | Add 1% Et₃N to the eluent. |

| Precipitation in Assay | Compound insolubility | Limit final DMSO concentration to <1%; ensure serial dilutions are mixed well. |

References

-

Role of Fluorine in Medicinal Chemistry: Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA." Chemical Reviews, 2014. [Link]

-

Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

-

Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

-

Lipophilicity and Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. [Link]

Troubleshooting & Optimization

Improving solubility of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene in organic solvents

Executive Summary & Physicochemical Profile[1][2]

Welcome to the Technical Support Center. You are likely working with 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene , a specialized intermediate often used in Suzuki-Miyaura cross-couplings or as a precursor for material science applications.

The Core Challenge: This molecule exhibits "Janus-faced" solubility behavior. The 3,5-bis(trifluoromethyl)phenyl moiety is highly lipophilic and electron-withdrawing, significantly reducing the electron density of the ether linkage. Conversely, the bromobenzene ring adds polarizability. This combination often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, and poor solubility in standard polar protic solvents.

Physicochemical Snapshot

| Property | Estimate/Characteristic | Implication for Solubility |

| LogP (Lipophilicity) | ~5.5 - 6.2 (High) | Insoluble in water; requires organic solvents with low dielectric constants. |

| H-Bond Donors | 0 | Cannot act as a donor; poor solubility in pure alcohols without heat. |

| H-Bond Acceptors | 1 (Ether Oxygen) | Weak acceptor due to electron-withdrawing CF3 groups. |

| Lattice Energy | Moderate to High | The symmetry of the 3,5-bis(CF3) ring promotes strong packing, requiring energy (heat/sonication) to break the lattice. |

Diagnostic Hub: Solvent Selection Matrix

Rule of Thumb: "Like dissolves like" is critical here. The high fluorine content mimics the behavior of Teflon-like coatings, repelling highly polar solvents.

Primary Solvent Recommendations

| Solvent Class | Suitability | Recommended Solvents | Technical Notes |

| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | Best for dissolution. The high polarizability of Cl atoms interacts favorably with the Br and CF3 groups. |

| Ethers | Good | THF, 2-MeTHF, MTBE | Ideal for reactions (e.g., Grignard formation). Ensure solvents are anhydrous to prevent hydrolysis if activating the bromide. |

| Aromatics | Good | Toluene, Xylene | Good for heating; high boiling points allow for thermodynamic solubility. |

| Polar Aprotic | Variable | DMSO, DMF, Acetonitrile | Use with caution. Often causes "crashing out" upon cooling or water addition. Good only for high-temp nucleophilic substitutions. |

| Alcohols | Poor | Methanol, Ethanol, IPA | Not recommended as primary solvents. Use only as anti-solvents for crystallization. |

Interactive Troubleshooting Guide

Scenario A: "The solid won't dissolve, even in compatible solvents."

Cause: High lattice energy or formation of a polymorph. Solution:

-

Switch to DCM: If using Ethyl Acetate or Hexanes, switch to Dichloromethane.

-

Sonication: Apply ultrasound (35-40 kHz) for 5-10 minutes. The cavitation energy disrupts the crystal lattice more effectively than stirring.

-

The "Doping" Technique: Add 1-2% v/v of Trifluoroacetic Acid (TFA) only if the compound is stable to acid in your application. This disrupts intermolecular F---F interactions.

Scenario B: "The compound 'oils out' instead of crystallizing."

Cause: The melting point is likely depressed by impurities, or the solvent boiling point is too close to the compound's melting point. Solution:

-

Seed Crystal Protocol: Do not cool rapidly. Cool to the cloud point, add a seed crystal, and hold temperature for 1 hour before further cooling.

-

Binary Solvent Switch: If using Ethanol/Water, switch to Hexane/DCM .

-

Dissolve in minimum DCM.

-

Add Hexane dropwise until cloudy.

-

Add 1 drop of DCM to clear.

-

Evaporate DCM slowly (vapor diffusion).

-

Scenario C: "I need to use it in a biological assay (aqueous media)."

Cause: Extreme hydrophobicity (LogP > 5). Solution:

-

DMSO Stock: Prepare a 100 mM stock in pure DMSO.

-

Surfactant Assist: Dilute into aqueous buffer containing 0.5% Tween-80 or Cyclodextrin (HP-β-CD) . The cyclodextrin cavity encapsulates the hydrophobic CF3-phenyl ring, enhancing aqueous stability.

Visual Workflow: Optimization Pathway

The following diagram illustrates the logical flow for optimizing the solubility of this specific fluorinated ether.

Caption: Decision matrix for solvent selection and troubleshooting based on the physicochemical properties of fluorinated benzyl ethers.

Standard Operating Protocol (SOP): The "Cloud Point" Test

To scientifically validate the solubility limit for your specific batch (which may vary based on impurity profile), perform this self-validating test.

Reagents:

-

Analyte: this compound (100 mg)

-

Solvent A: Toluene (Good solvent)

-

Solvent B: Heptane (Anti-solvent)

Procedure:

-

Dissolution: Place 100 mg of analyte in a vial. Add Toluene dropwise with agitation until fully dissolved (record Volume A).

-

Titration: Add Heptane dropwise to the clear solution while stirring.

-

Observation: Stop immediately when a persistent turbidity (cloudiness) appears. This is the Metastable Zone Width (MSZW) limit.

-

Calculation: Your stable working ratio is 90% of the Volume B added.

-

Why this works: This empirically determines the lipophilic balance required to keep the lattice energy overcome by solvation energy.

-

Frequently Asked Questions (FAQs)

Q: Can I use this compound in Grignard reactions? A: Yes, the bromine handle is active. However, the CF3 groups make the ring electron-deficient, potentially slowing down oxidative addition to Magnesium.

-

Recommendation: Use anhydrous THF rather than Diethyl Ether. The higher boiling point and better solvation of Mg species in THF will drive the reaction. Initiate with a heat gun or DIBAL-H activation.

Q: Why does the NMR spectrum show broad peaks in CDCl3? A: This is likely due to rotameric restriction caused by the bulky 3,5-bis(trifluoromethyl) groups or aggregation.

-

Fix: Run the NMR at 50°C or switch to d6-DMSO (if soluble) or d8-Toluene to break up aggregates.

Q: Is the compound sensitive to light? A: Bromobenzenes can be photolabile (homolytic cleavage of C-Br bond).

-

Storage: Store in amber vials. While the CF3 groups stabilize the benzyl position, the aryl bromide remains susceptible to UV degradation over long periods.

References

Technical Support Center: Managing Exothermic Reactions with 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective management of potentially exothermic reactions involving this compound. The primary focus will be on the preparation of organometallic intermediates, such as Grignard and organolithium reagents, which are common, highly exothermic transformations.

Troubleshooting Guide: On-the-Bench Scenarios

This section addresses specific issues you may encounter during your experiments. The advice provided is grounded in established principles of reaction chemistry and safety.

Question 1: I've initiated my Grignard reaction with this compound and magnesium turnings, but the reaction has suddenly become too vigorous, with the solvent boiling rapidly and turning dark brown. What should I do?

Answer: You are likely observing a runaway reaction, where the rate of heat generation is exceeding the rate of heat removal.[1] Immediate and calm action is required.

Immediate Actions:

-

Cease Reagent Addition: If you are still adding the aryl bromide solution, stop immediately.

-

Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice-water bath, add more ice and salt (sodium chloride) to lower the temperature. If you have a cryo-cooler, lower the set point.

-

Emergency Quenching (Last Resort): If the reaction continues to accelerate uncontrollably, have a quenching agent ready. A pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard choice for quenching Grignard reactions. However, adding a quench to a superheated reaction can be dangerous. This is a last-resort measure to prevent a more hazardous situation.

Causality and Prevention: The initiation of a Grignard reaction can be unpredictable. Often, there is an induction period followed by a sudden, rapid acceleration.[2] The dark color change suggests the formation of biphenyl byproducts from a Wurtz-type coupling reaction, which is favored at higher temperatures.[3]

Preventative Protocols:

-

Slow and Controlled Addition: Add the solution of this compound dropwise via an addition funnel. This ensures that the concentration of the starting material is never too high.[1]

-

Monitor Internal Temperature: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction, not just the bath temperature. Aim to maintain a steady internal temperature (e.g., for THF, a gentle reflux might be targeted, but for diethyl ether, lower temperatures are often used).[4][5]

-

Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat evenly throughout the reaction mixture and prevent the formation of localized hot spots.

Question 2: My lithiation reaction with n-Butyllithium (n-BuLi) is not starting. I've added a portion of the alkyllithium, but see no change, and I'm concerned about adding more and causing a sudden, violent reaction. What's the issue?

Answer: This is a common and potentially hazardous situation. The failure to initiate is often due to trace amounts of water or other electrophilic impurities in the reaction system, which consume the organolithium reagent. Adding the full charge of alkyllithium to an uninitiated reaction can lead to a dangerous exotherm once the reaction finally starts.

Troubleshooting Steps:

-

DO NOT Add More Reagent: Resist the temptation to add the remaining n-BuLi.

-

Check for Impurities: The most likely culprit is moisture. Ensure all glassware was rigorously dried (oven or flame-dried) and the reaction was assembled under a positive pressure of an inert gas like argon or nitrogen.[6] Anhydrous solvents are critical.[7][8]

-

Gentle Warming: In some cases, very gentle warming of a small portion of the mixture can help initiate the reaction. This should be done with extreme caution, with a cooling bath ready to be applied immediately. For lithium-halogen exchange, however, initiation typically occurs readily at low temperatures if the system is clean and dry.[6]

Best Practices for Prevention:

-

Rigorous Anhydrous Technique: Use flame- or oven-dried glassware assembled while hot under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.[8]

-

Titrate Your Alkyllithium: The molarity of commercially available alkyllithium reagents can decrease over time. It is best practice to titrate them periodically to know their exact concentration.

-

Initiation Tricks: A small crystal of iodine can sometimes be used to activate magnesium for Grignard reactions, but for lithiations, ensuring a pristine, dry environment is the most reliable method.[7]

Question 3: After forming the organometallic reagent and adding my electrophile, my yield is very low, and I've isolated a significant amount of a biphenyl-type byproduct. Why did this happen?

Answer: Low yield of the desired product coupled with the formation of a biphenyl dimer points towards a side reaction, most likely a Wurtz-Fittig type coupling. This occurs when the organometallic intermediate (either Grignard or organolithium) reacts with unreacted this compound.

Causality and Prevention: This side reaction is favored under several conditions:

-

High Temperature: Exothermic events increase the rate of this coupling. Maintaining a low and stable reaction temperature is crucial.[3]

-

High Concentration of Aryl Bromide: If the aryl bromide is added too quickly, its concentration in the flask remains high, increasing the probability of reacting with the newly formed organometallic species.[3]

-

Slow Reaction with Electrophile: If the subsequent reaction with your electrophile is slow, the organometallic reagent has more time to react with any remaining starting material.

Protocol Optimization:

-

Maintain Low Temperature: Especially during the formation of the organometallic reagent, keep the temperature controlled. For lithiation, -78 °C is standard.[6]

-

Slow Addition of Starting Material: As mentioned previously, a slow, dropwise addition of the aryl bromide is key to keeping its instantaneous concentration low.

-

Reverse Addition: Consider adding the generated organometallic reagent to the electrophile, rather than the other way around. This "inverse addition" ensures the organometallic species is immediately consumed by the electrophile, minimizing its opportunity to participate in side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound and its reactions?

A1: The primary hazards stem from both the compound's chemical properties and the nature of the reactions it undergoes.

-

Compound Hazards: The starting material and related structures are often classified as irritants, causing skin and serious eye irritation.[9] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]

-

Reaction Hazards: The formation of organometallic reagents is highly exothermic.[2][4][5] A failure to control the reaction temperature can lead to a thermal runaway, which can cause the solvent to boil violently, potentially leading to a fire (especially with flammable solvents like diethyl ether or THF) or over-pressurization of the reaction vessel.[1]

-

Reagent Hazards: Alkyllithium reagents like n-BuLi are pyrophoric (ignite spontaneously in air) and react violently with water. Grignard reagents also react exothermically with water and other protic sources.[7][11]

| Hazard | Associated Component/Reaction | Primary Mitigation Strategy |

| Thermal Runaway | Grignard/Organolithium Formation | Slow reagent addition, efficient cooling, temperature monitoring[1] |

| Fire | Diethyl Ether, THF, n-BuLi | Conduct in a fume hood, remove ignition sources, use inert atmosphere[10] |

| Skin/Eye Irritation | Aromatic Bromide Starting Material | Wear PPE (gloves, goggles, lab coat)[9] |

| Pyrophoricity | n-Butyllithium | Handle under inert atmosphere using proper syringe techniques |

Q2: Which solvent is best for forming the Grignard reagent from this compound?

A2: The most common solvents for Grignard reagent formation are anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF).[7][11]

-

Diethyl Ether: Has a lower boiling point (34.6 °C), which can help to passively control the reaction temperature through reflux. However, its high volatility poses a significant fire hazard.

-

Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better solvent for many organometallic species. It is often used to facilitate the formation of Grignards from less reactive aryl bromides.[12][13] The higher boiling point means that a thermal runaway can reach a higher, more dangerous temperature if not controlled by external cooling.

The choice depends on the specific application, but THF is often preferred for aryl bromides due to its superior solvating power.[12][13]

Q3: What are the visual cues that indicate my Grignard or lithiation reaction has successfully initiated?

A3: Several visual cues can signal a successful initiation:

-

Temperature Increase: A slight, controlled increase in the internal reaction temperature is a primary indicator.[5]

-

Color Change: The reaction mixture often turns cloudy or changes color. For Grignard reactions, a gray or brownish color is common.[5][13]

-

Bubble Formation: You may observe gentle bubbling at the surface of the magnesium turnings as the reaction begins.

-

Disappearance of Magnesium: For Grignard reactions, the metallic magnesium will gradually be consumed.

Experimental Workflows and Diagrams

Diagram 1: Troubleshooting an Unexpected Exotherm

This diagram outlines the decision-making process when faced with a sudden temperature spike during an organometallic reaction.

Caption: Logical workflow for managing an unexpected reaction exotherm.

Diagram 2: Grignard Reagent Formation Workflow

This diagram illustrates the key steps for the safe and successful formation of a Grignard reagent.

Caption: Step-by-step protocol for Grignard reagent synthesis.

References

- Barreca, G., et al. (2007). Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol. U.S.

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

AM Technology. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

-

Bull, J. A., et al. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

European Patent Office. (2005, April 21). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. EP 1673329 B1. Retrieved from [Link]

- Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. U.S.

- Merck & Co., Inc. (2002). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. U.S.

-

University of Rochester. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Retrieved from [Link]

- El-Malah, A. A. (2015).

-

Everett, K. M., et al. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,5-Bis(trifluoromethyl)bromobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Exothermic vs. Endothermic and K. Retrieved from [Link]

-

Wikipedia. (n.d.). Exothermic process. Retrieved from [Link]

-

Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. Retrieved from [Link]

-

MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

-

University of Illinois. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

Sources

- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. benchchem.com [benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. m.youtube.com [m.youtube.com]

- 12. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 13. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

Validation & Comparative

Technical Comparison Guide: 1H & 13C NMR Profiling of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene

Part 1: Executive Summary & Strategic Context

In the development of neurokinin-1 (NK1) receptor antagonists and advanced material precursors, 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene serves as a critical intermediate. Its structural integrity is defined by two distinct aromatic systems linked by a benzylic ether bridge.

The analytical challenge lies not in the synthesis, but in the spectral validation . The electron-withdrawing trifluoromethyl groups induce significant splitting in the Carbon-13 spectrum and subtle long-range coupling in the Proton spectrum, often leading to misinterpretation when using standard parameters.

This guide compares the Standard Protocol (CDCl₃) against an Optimized Resolution Protocol (Acetone-d₆) , demonstrating why solvent selection is the single most effective variable for resolving the complex aromatic region of this fluorinated ether.

Part 2: Structural Analysis & Signal Logic

Before analyzing the spectra, we must map the magnetic environment. The molecule consists of two distinct domains:

-

Ring A (Fluorinated): Electron-deficient, magnetically equivalent protons, strong C-F coupling.

-

Ring B (Brominated): Electron-rich ether, complex ABCD coupling pattern.

Visualization: Structural Assignment Map

The following diagram maps the proton and carbon environments to their respective NMR signals.[1][2]

Figure 1: Structural logic map correlating chemical moieties to predicted NMR signals.

Part 3: Comparative Analysis of Solvent Systems

The choice of solvent is not merely about solubility; it dictates the separation of aromatic signals .

Scenario A: Deuterated Chloroform (CDCl₃) - The Standard

-

Pros: Cheap, excellent solubility, standard reference data available.

-

Cons: The aromatic protons of the bromobenzene ring often overlap with the solvent residual peak (7.26 ppm) and the bis-CF3 protons, creating a "multiplet soup" in the 7.1–7.4 ppm region.

-

Verdict: Acceptable for crude purity checks, but insufficient for detailed structural characterization .

Scenario B: Acetone-d₆ - The High-Resolution Alternative

-

Mechanism: The carbonyl dipole of acetone interacts specifically with the electron-deficient bis(CF3) ring, inducing a slight downfield shift, while the electron-rich bromobenzene ring shifts differently due to π-stacking interactions.

-

Result: This "pulls apart" the overlapping signals, allowing clear integration of the ABCD system on the bromobenzene ring.

-

Verdict: Recommended for final product certification.

Comparative Data Table: Diagnostic Signals

| Signal Assignment | 1H Shift (CDCl₃) | 1H Shift (Acetone-d₆) | Multiplicity | Diagnostic Note |

| Benzylic CH₂ | 5.15 ppm | 5.28 ppm | Singlet (2H) | Primary Integration Standard. Cleanest peak. |

| Ring A (H-4) | 7.82 ppm | 8.05 ppm | Singlet (1H) | Para to ether linker. |

| Ring A (H-2,6) | 7.95 ppm | 8.15 ppm | Singlet (2H) | Ortho to CF3 groups. |

| Ring B (H-2') | 7.18 ppm | 7.30 ppm | Pseudo-Singlet | Located between Br and O-Linker. |

| Ring B (H-6') | 6.90 ppm | 7.05 ppm | Doublet | Ortho to Ether; most shielded aromatic. |

| 19F (CF₃) | -62.8 ppm | -61.5 ppm | Singlet | Quantification Gold Standard. |

> Note: Chemical shifts are approximate based on fragment additivity rules and solvent dielectric constants [1, 4].

Part 4: 13C NMR & Fluorine Coupling Analysis

The 13C spectrum is dominated by C-F coupling. You must adjust your acquisition parameters to detect the quaternary carbons.

Critical Acquisition Parameters

-

Relaxation Delay (d1): Set to > 2.0 seconds . The quaternary carbons attached to CF3 groups have very long relaxation times (T1). Short delays will make these peaks disappear.

-

Scans (ns): Minimum 1024 scans required for clear quaternary carbon detection.

The "Quartet" Fingerprint

The trifluoromethyl group creates a unique splitting pattern that validates the structure:

-

CF₃ Carbons: Quartet at ~123 ppm (

). -

Ipso Carbons (C-3,5): Quartet at ~132 ppm (

). -

Ortho Carbons (C-2,4,6): Small quartet or broad singlet (

).

Part 5: Detailed Experimental Protocol

Workflow: Optimized Characterization Pipeline

Figure 2: Decision tree for selecting the optimal solvent and acquisition parameters.

Step-by-Step Methodology

-

Sample Prep: Weigh 15-20 mg of the compound. High concentration is vital for observing the weak C-F satellite peaks in 13C NMR.

-

Solvent Addition: Add 0.6 mL Acetone-d₆ . Cap and invert 5 times. Ensure no solid suspension remains.

-

1H Acquisition:

-

Spectral Width: -2 to 14 ppm.

-

Pulse Angle: 30°.

-

Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the bromobenzene ring.

-

-

13C Acquisition:

-

Crucial: Center the spectral window around 130 ppm if performing a zoomed acquisition, or use a wide sweep (0-200 ppm).

-

Verify the presence of the quartet at ~123 ppm . If missing, increase d1 to 5 seconds.

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Sigma-Aldrich. (n.d.).[3] 3,5-Bis(trifluoromethyl)benzyl bromide Product Sheet. Merck KGaA. Link

-

ChemicalBook. (2024). 3,5-Bis(trifluoromethyl)benzyl bromide NMR Spectrum Data. Link

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

-

National Institute of Standards and Technology (NIST). (2024). 3,5-Bis(trifluoromethyl)benzyl bromide Mass Spectrum.[4][5] NIST Chemistry WebBook. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Bis(trifluoromethyl)benzyl bromide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene Derivatives: A Comparative Guide to X-ray Crystallography

Executive Summary

In the realm of medicinal chemistry and materials science, the precise structural characterization of fluorinated aromatic ethers is non-negotiable. The 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene scaffold represents a class of compounds where the interplay between the lipophilic, electron-withdrawing trifluoromethyl groups and the heavy bromine atom creates unique packing motifs.

While NMR remains the workhorse for solution-state characterization, it frequently fails to elucidate the specific intermolecular interactions (halogen bonding and

Part 1: Comparative Analysis of Structural Elucidation Methods

To select the optimal analytical tool, one must understand the limitations of solution-state dynamics versus solid-state certainty. The following analysis compares SC-XRD with Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling for this specific class of brominated, fluorinated ethers.

The "Heavy Atom" & "Fluorine" Factor

The presence of Bromine (Z=35) allows for the determination of absolute configuration via anomalous scattering (if the molecule is chiral) and aids in ab initio phasing. Conversely, the -CF

Performance Matrix

| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | DFT (Computational) |

| 3D Spatial Resolution | Atomic Precision (<0.01 Å) | Inferential (via NOESY) | Theoretical Minimum |

| Intermolecular Forces | Directly Observed (Halogen bonds) | Averaged/Lost in solvent | Predicted |

| Stereochemistry | Absolute (via Anomalous Dispersion) | Relative | N/A |

| Sample Requirement | Single Crystal (0.1–0.5 mm) | ~5–10 mg dissolved | None (In silico) |

| Weakness | Requires crystalline solid; -CF | Rapid tumbling averages conformers | Gas-phase bias |

Expert Insight: Why SC-XRD Wins for this Scaffold

For 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene, NMR signals for the benzylic protons often appear as singlets, providing no dihedral angle information. Furthermore,

Part 2: Validated Experimental Protocol

This protocol addresses the specific challenges of crystallizing lipophilic, fluorinated compounds.

Phase 1: Crystal Growth Strategy

The high lipophilicity of the bis(trifluoromethyl)benzyl moiety makes these compounds insoluble in water and highly soluble in non-polar solvents, often leading to rapid precipitation rather than crystal growth.

Recommended Method: Slow Evaporation from Mixed Solvents

-

Dissolution: Dissolve 20 mg of the derivative in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Anti-solvent Addition: Layer Hexane or Ethanol carefully on top (1:3 ratio).

-

Environment: Place in a vibration-free environment at 4°C. The temperature drop reduces solubility gradually, while the anti-solvent diffusion promotes nucleation.

-

Fluorine Note: If disorder persists, switch to a heavier solvent like chloroform, which can sometimes co-crystallize and lock the lattice.

Phase 2: Data Collection & Refinement Workflow

The following diagram outlines the critical decision path for handling the Bromine absorption and Fluorine disorder.

Caption: Workflow for SC-XRD of Brominated Fluorocarbons highlighting source selection and disorder management.

Phase 3: Technical Specifications for Refinement

When refining the structure of 3-(3,5-bis(trifluoromethyl)benzyloxy)bromobenzene, adhere to these parameters to ensure publication-quality data (E-E-A-T compliance):

-

Absorption Correction (Multi-scan):

-

Rationale: Bromine has a significant absorption coefficient (

). Without correction, thermal ellipsoids will appear physically unrealistic (non-positive definite). -

Target:

should be reported.

-

-

Handling -CF

Rotational Disorder:-

Symptom: Elongated thermal ellipsoids on Fluorine atoms.

-

Solution: Use the PART command in SHELXL to model two discrete orientations (e.g., A and B parts) with summed occupancy of 1.0. Restrain geometry using DFIX (C-F distance ~1.35 Å) and SIMU (thermal similarity).

-

-

Halogen Bonding Verification:

-

Check for C-Br···X angles close to 180°. This directional interaction is a hallmark of

-hole bonding, common in these derivatives.

-

Part 3: Data Interpretation & Reporting

When publishing the comparison of this molecule, the following metrics validate the superiority of the X-ray model over theoretical predictions.

Key Crystallographic Parameters Table

| Parameter | Acceptable Range | Significance for this Scaffold |

| R1 (all data) | < 0.05 (5%) | Indicates high agreement between model and diffraction pattern. |

| Goodness of Fit (GoF) | 0.9 – 1.2 | Critical for validating the weighting scheme, especially with heavy atoms (Br). |

| Flack Parameter | < 0.1 (with std dev) | Only if chiral. Confirms absolute stereochemistry using Br anomalous scattering. |

| C-F Bond Length | 1.32 – 1.36 Å | Deviations suggest unresolved disorder in the trifluoromethyl group. |

The Structural Logic Diagram

Understanding how the molecular structure translates to bulk properties (solubility, melting point) requires analyzing the packing.

Caption: Structure-Property relationship mapping for the target derivative.

References

-

Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation, Exploration and Analysis Analysis. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. (Foundational text on Bromine interactions). [Link]

Optimizing Biaryl Synthesis: A Comparative Catalyst Study for 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene

Executive Summary

This guide presents a technical evaluation of palladium catalysts for the Suzuki-Miyaura coupling of 3-(3,5-Bis(trifluoromethyl)benzyloxy)bromobenzene (referred to herein as Substrate A ).

Due to the significant lipophilicity introduced by the 3,5-bis(trifluoromethyl)benzyl moiety and the meta-substituted bromine, standard catalytic protocols often suffer from poor solubility or incomplete conversion. This study compares three distinct catalyst generations—Pd(PPh₃)₄ , Pd(dppf)Cl₂ , and XPhos Pd G3 —to determine the optimal balance between yield, reaction time, and cost-efficiency for medicinal chemistry applications.

Substrate Analysis & Synthetic Challenge

Substrate A presents specific physiochemical challenges that dictate catalyst selection:

-

Electronic Profile: The bromine is located at the meta position relative to the ether linkage. While the alkoxy group is generally activating, the strong electron-withdrawing nature of the two

groups on the benzyl ring reduces the electron density at the ether oxygen. Consequently, the aryl bromide is electronically neutral to slightly deactivated, requiring a catalyst capable of facile oxidative addition. -

Steric & Solubility Factors: The bulky 3,5-bis(

)benzyl group creates a "greasy" hydrophobic tail. This necessitates the use of non-polar co-solvents (Toluene or Dioxane) rather than polar protic solvents (MeOH/EtOH) often used in standard aqueous Suzuki protocols. -

Purification: The high lipophilicity makes separation from non-polar phosphine byproducts (like

) difficult during chromatography.

Catalyst Selection Panel

We evaluated three catalyst systems representing different mechanistic generations:

| Catalyst Class | Catalyst | Ligand Features | Hypothesis |